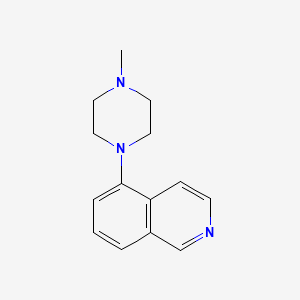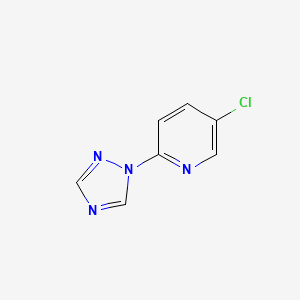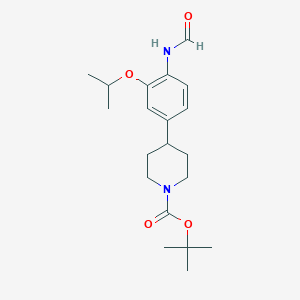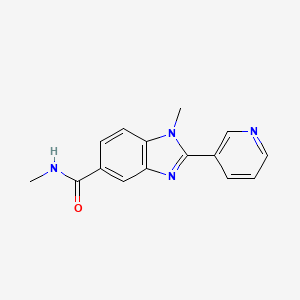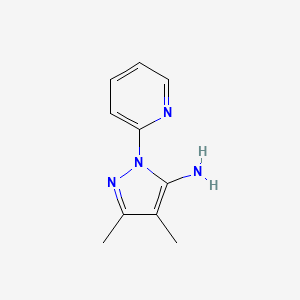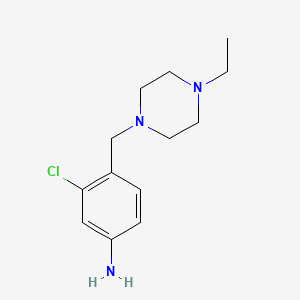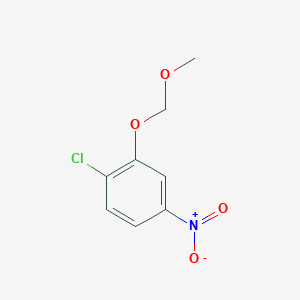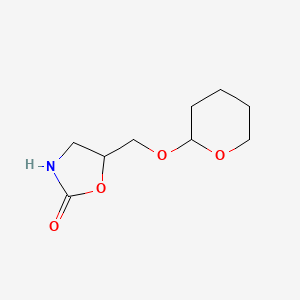
7-ethyl-4-methyl-1H-quinolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-ethyl-4-methyl-1H-quinolin-2-one is a heterocyclic compound belonging to the quinolin-2-one family This compound is characterized by its quinoline core structure, which consists of a benzene ring fused to a pyridine ring The presence of ethyl and methyl groups at the 7th and 4th positions, respectively, further distinguishes it from other quinolin-2-one derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-ethyl-4-methyl-1H-quinolin-2-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate aniline derivatives with β-ketoesters under acidic or basic conditions. For instance, the reaction of 4-methyl-2-nitroaniline with ethyl acetoacetate in the presence of a base such as sodium ethoxide can yield the desired quinolin-2-one derivative .
Another approach involves the use of palladium-catalyzed carbonylation reactions. This method employs o-alkenylanilines as starting materials, which undergo carbonylation in the presence of carbon monoxide and a palladium catalyst to form quinolin-2-one derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, are often employed to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
7-ethyl-4-methyl-1H-quinolin-2-one undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst
Substitution Reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid)
Major Products
The major products formed from these reactions include quinolin-2,4-dione derivatives, aminoquinoline derivatives, and halogenated quinoline derivatives .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 7-ethyl-4-methyl-1H-quinolin-2-one involves its interaction with specific molecular targets and pathways. For instance, the compound can inhibit the activity of certain enzymes, such as topoisomerases, which are involved in DNA replication and repair. By binding to these enzymes, the compound can disrupt the normal functioning of cells, leading to cell death .
Additionally, quinolin-2-one derivatives can interact with various receptors and ion channels, modulating their activity and affecting cellular signaling pathways. This can result in the inhibition of cell proliferation, induction of apoptosis, and suppression of inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinolin-2-one: The parent compound of the quinolin-2-one family, lacking the ethyl and methyl substituents.
4-hydroxyquinolin-2-one: A derivative with a hydroxyl group at the 4th position, known for its antimicrobial properties.
7-chloroquinolin-2-one: A derivative with a chlorine atom at the 7th position, exhibiting enhanced biological activity.
Uniqueness
7-ethyl-4-methyl-1H-quinolin-2-one is unique due to the presence of both ethyl and methyl groups, which can influence its chemical reactivity and biological activity. These substituents can enhance the compound’s lipophilicity, allowing for better cell membrane penetration and increased potency in biological assays .
Eigenschaften
Molekularformel |
C12H13NO |
|---|---|
Molekulargewicht |
187.24 g/mol |
IUPAC-Name |
7-ethyl-4-methyl-1H-quinolin-2-one |
InChI |
InChI=1S/C12H13NO/c1-3-9-4-5-10-8(2)6-12(14)13-11(10)7-9/h4-7H,3H2,1-2H3,(H,13,14) |
InChI-Schlüssel |
UTPFURUSGZXKQQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC2=C(C=C1)C(=CC(=O)N2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


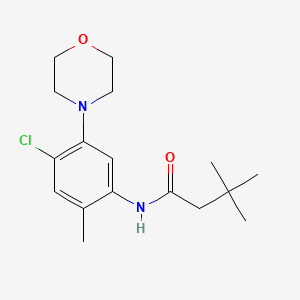

![tert-butyl N-[(3-chloro-4-formylphenyl)methyl]-N-methylcarbamate](/img/structure/B13873872.png)

